molecular formula C23H17BrN2O2 B11600391 (E)-N-(4-((6-bromo-2-phenyl-4H-chromen-4-ylidene)amino)phenyl)acetamide

(E)-N-(4-((6-bromo-2-phenyl-4H-chromen-4-ylidene)amino)phenyl)acetamide

Katalognummer: B11600391
Molekulargewicht: 433.3 g/mol
InChI-Schlüssel: WIMVMGMPFLLVSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-{[(4E)-6-bromo-2-phenyl-4H-chromen-4-ylidene]amino}phenyl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromine atom, a phenyl group, and a chromenylidene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4E)-6-bromo-2-phenyl-4H-chromen-4-ylidene]amino}phenyl)acetamide typically involves the reaction of 6-bromo-2-phenyl-4H-chromen-4-one with 4-aminophenylacetamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-{[(4E)-6-bromo-2-phenyl-4H-chromen-4-ylidene]amino}phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(4-{[(4E)-6-bromo-2-phenyl-4H-chromen-4-ylidene]amino}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(4-{[(4E)-6-bromo-2-phenyl-4H-chromen-4-ylidene]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, thereby exerting its antimicrobial and anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-bromophenyl)acetamide
  • N-(4-bromo-2-ethyl-phenyl)acetamide
  • N-(4-bromo-2-nitro-phenyl)acetamide

Uniqueness

N-(4-{[(4E)-6-bromo-2-phenyl-4H-chromen-4-ylidene]amino}phenyl)acetamide is unique due to its chromenylidene moiety, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C23H17BrN2O2

Molekulargewicht

433.3 g/mol

IUPAC-Name

N-[4-[(6-bromo-2-phenylchromen-4-ylidene)amino]phenyl]acetamide

InChI

InChI=1S/C23H17BrN2O2/c1-15(27)25-18-8-10-19(11-9-18)26-21-14-23(16-5-3-2-4-6-16)28-22-12-7-17(24)13-20(21)22/h2-14H,1H3,(H,25,27)

InChI-Schlüssel

WIMVMGMPFLLVSM-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)N=C2C=C(OC3=C2C=C(C=C3)Br)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.